Cas no 607376-86-3 ((S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate)

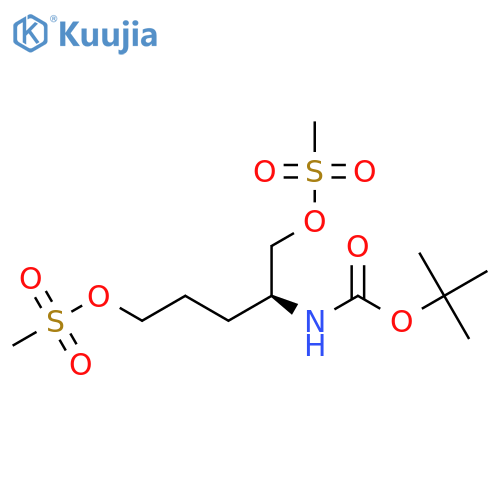

607376-86-3 structure

商品名:(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate

CAS番号:607376-86-3

MF:C12H25NO8S2

メガワット:375.46

CID:4757725

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate 化学的及び物理的性質

名前と識別子

-

- (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate

-

じっけんとくせい

- 密度みつど: 1.276±0.06 g/cm3(Predicted)

- ふってん: 588.2±45.0 °C(Predicted)

- 酸性度係数(pKa): 11.49±0.46(Predicted)

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B690596-1g |

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate |

607376-86-3 | 1g |

$ 1360.00 | 2022-06-06 | ||

| TRC | B690596-100mg |

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate |

607376-86-3 | 100mg |

$ 207.00 | 2023-04-18 | ||

| TRC | B690596-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate |

607376-86-3 | 250mg |

$ 483.00 | 2023-04-18 | ||

| TRC | B690596-500mg |

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate |

607376-86-3 | 500mg |

$ 800.00 | 2023-09-08 | ||

| TRC | B690596-1000mg |

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate |

607376-86-3 | 1g |

$ 1642.00 | 2023-04-18 |

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

607376-86-3 ((S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量